1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol
Description
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
1-(methylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H21NO3/c1-18-11-15(19)13-21-17-9-7-16(8-10-17)20-12-14-5-3-2-4-6-14/h2-10,15,18-19H,11-13H2,1H3 |
InChI Key |
UAMZYOUWVPYNBW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(COC1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Benzyloxy-phenol Intermediate
The 4-benzyloxy-phenol is typically prepared by benzylation of hydroxyphenol derivatives. This step involves:
- Reacting 4-hydroxyphenol with benzyl bromide or benzyl chloride under basic conditions.
- Common bases include potassium carbonate or sodium hydride.
- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to facilitate the reaction.
- The reaction is carried out at ambient to moderate temperatures (25–80 °C) for several hours.
This benzylation step yields 4-benzyloxy-phenol with high selectivity and yield, serving as a key intermediate for further coupling.
Coupling with Propan-2-ol Backbone
The propan-2-ol moiety bearing a methylamino group is introduced via nucleophilic substitution or epoxide ring-opening:
- Epoxide Ring-Opening Method : (S)- or racemic propylene oxide is reacted with 4-benzyloxy-phenol in the presence of a base.
- Bases such as potassium hydroxide, sodium hydroxide, or potassium tert-butoxide are used to deprotonate the phenol, generating the phenolate ion.
- The phenolate attacks the less hindered carbon of the epoxide ring, opening it to form the 1-(4-benzyloxy-phenoxy)-2-propanol intermediate.
- Subsequently, methylamine or methylamino substituents are introduced either by reductive amination or direct substitution on the propanol side chain.
Reductive Amination for Methylamino Group Introduction
- Reductive amination involves reacting the aldehyde or ketone intermediate with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
- This step converts the carbonyl group into a methylamino-substituted alcohol.
- The reaction is typically performed in solvents like tetrahydrofuran (THF) or acetic acid at room temperature for 12 hours or more.
Purification and Characterization
- The crude product is purified by extraction with organic solvents (e.g., ethyl acetate), washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.
- Final purification is achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Characterization is performed by ^1H-NMR and ^13C-NMR spectroscopy to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzylation of phenol | 4-hydroxyphenol, benzyl bromide, base | THF, DMF | 25–80 °C | Several hours | Base: K2CO3 or NaH; yields 4-benzyloxy-phenol |
| 2 | Epoxide ring-opening | 4-benzyloxy-phenol, propylene oxide, base | Alcohols, dioxane | 20–60 °C | 1–100 hours | Base: KOH, NaOH, or t-BuOK; forms propanol intermediate |
| 3 | Reductive amination | Aldehyde intermediate, methylamine, NaBH(OAc)3 | THF, acetic acid | 25 °C | ~12 hours | Converts carbonyl to methylamino alcohol |
| 4 | Purification | Extraction, drying, chromatography | Ethyl acetate, hexane/ethyl acetate | Ambient | Variable | Ensures product purity and isolation |
Research Findings and Optimization Notes
- The benzylation step is highly efficient and selective, with yields typically above 70% when using sodium hydride or potassium carbonate as base.
- Epoxide ring-opening reactions require careful control of temperature and base concentration to avoid side reactions and polymerization of epoxide.
- Reductive amination with sodium triacetoxyborohydride is preferred due to mild conditions and high selectivity, minimizing over-reduction or side products.
- Solvent choice impacts reaction rates and yields; THF is commonly preferred for its ability to dissolve both organic and inorganic reagents effectively.
- Purification by silica gel chromatography is essential to remove unreacted starting materials and side products, ensuring high purity for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy or phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxyphenone derivatives, while reduction can produce various alcohols and amines.
Scientific Research Applications
1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Isopropylamino Analogs
The compound 1-[4-(benzyloxy)phenoxy]-3-(propan-2-ylamino)propan-2-ol (CAS 57526-82-6) differs only in the substitution of methylamino with isopropylamino. Key comparisons include:
- Receptor Binding: Bulkier isopropyl groups may reduce binding affinity to β-adrenergic receptors due to steric hindrance, whereas methylamino’s smaller size could enhance selectivity .
- Synthetic Yield: The synthesis of YOK-1204, an isopropylamino analog, achieved a 24% yield under reflux conditions with propan-2-amine, suggesting that methylamine might require optimized conditions to avoid side reactions .
Table 1: Comparison of Methylamino vs. Isopropylamino Analogs
Methoxy-Substituted Analogs
Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the propan-2-ol backbone but feature methoxy and indole substituents. Key differences:
- Bioactivity: Methoxy groups in compounds demonstrated antiarrhythmic and α/β-adrenoceptor binding, whereas the benzyloxy group in the target compound may enhance CNS penetration due to increased lipophilicity .
- Stereochemical Impact : The (R,S)-configuration in compounds suggests enantioselective activity, which could imply that the target compound’s stereochemistry (if resolved) might critically influence efficacy .
Thiazolidine and Impurity Analogs
- Thiazolidine Derivatives: describes (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, which replaces the propan-2-ol backbone with a thiazolidin-3-yl ketone.
- Impurities: Impurity profiles in (e.g., 1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol) highlight the importance of rigorous purification to avoid byproducts that could compromise pharmacological safety .
Biological Activity
1-(4-Benzyloxy-phenoxy)-3-methylamino-propan-2-ol is a synthetic organic compound notable for its unique structural features, including a benzyloxy group and an amino alcohol moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and cardiovascular disorders. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound belongs to a class of phenolic compounds that are often investigated for their pharmacological properties. Its structure is characterized by:
- Benzyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Amino Alcohol Moiety : May interact with various biological targets, influencing neurotransmitter systems.
Preliminary studies suggest that modifications in substituents on the phenoxy terminal can significantly affect the compound's affinity profiles at various receptors, including dopamine and serotonin receptors. This interaction is crucial for understanding its therapeutic potential in treating conditions such as depression and anxiety disorders.
Pharmacological Potential
This compound shows promise in several areas:
- Neurological Disorders : Its structural similarity to known active compounds suggests potential applications in developing treatments for neurological conditions.
- Cardiovascular Diseases : The compound may also be explored for its effects on cardiovascular health, particularly due to its influence on vascular function observed in related compounds.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique characteristics of compounds similar to this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(4-Benzyloxy-phenyl)-3-methylamino-propan-2-ol | Lacks chlorine atom | Different reactivity and biological activity due to absence of halogen |
| 1-(4-Benzyloxy-3-methylphenyl)-3-methylamino-propan-2-ol | Contains methyl group instead of chlorine | Alters chemical properties and applications |
| 1-(4-Hydroxyphenyl)-3-methylamino-propan-2-ol | Hydroxyl instead of benzyloxy | May exhibit different solubility and reactivity profiles |
Case Studies
Recent research has highlighted the efficacy of structurally similar compounds in various biological contexts. For instance, studies on PPARα agonistic chemotypes have demonstrated significant cellular potencies and selectivity over other PPAR isoforms, indicating that similar derivatives could exhibit enhanced biological activity . Additionally, compounds with related structures have shown promising results in anticancer activity against leukemia and breast cancer cell lines, suggesting a broader therapeutic potential for derivatives of this compound .
Future Directions
Further investigation into the pharmacokinetics and pharmacodynamics of this compound is essential to elucidate its full therapeutic potential. Future studies should focus on:
- In Vivo Efficacy : Assessing the compound's effects in animal models to determine its safety profile and therapeutic effectiveness.
- Mechanistic Studies : Exploring how variations in chemical structure impact biological activity at the molecular level.
- Clinical Applications : Investigating potential uses in treating specific conditions such as major depressive disorder or vascular complications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
